(Z)-3-morpholino-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one
Overview
Description
(Z)-3-morpholino-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a thiazolidinone core, which is known for its biological activity, and a morpholine ring, which can enhance its solubility and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-morpholino-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one typically involves the condensation of 2-pyridinecarboxaldehyde with 3-morpholino-2-thioxothiazolidin-4-one under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction mixture is then refluxed for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-morpholino-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxothiazolidinone moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridinylmethylene group can be reduced to form the corresponding pyridylmethyl derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under mild conditions to preserve the integrity of the thiazolidinone core.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Pyridylmethyl derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-morpholino-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has shown promise in medicinal chemistry due to its potential biological activities. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties. The presence of the thiazolidinone core is particularly significant, as this moiety is known to interact with various biological targets.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced solubility or stability. Its ability to undergo various chemical modifications makes it a versatile intermediate in the synthesis of functional materials.
Mechanism of Action
The mechanism of action of (Z)-3-morpholino-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one is not fully understood, but it is believed to involve interactions with key molecular targets. The thiazolidinone core can interact with enzymes and receptors, potentially inhibiting their activity. The morpholine ring may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a thiazolidinone core, such as 2-thioxothiazolidin-4-one, share similar biological activities.
Morpholine Derivatives: Compounds containing a morpholine ring, such as morpholine-4-carboxamide, exhibit enhanced solubility and bioavailability.
Uniqueness
(Z)-3-morpholino-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one is unique due to the combination of its thiazolidinone core and morpholine ring. This combination imparts both biological activity and favorable physicochemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(5Z)-3-morpholin-4-yl-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S2/c17-12-11(9-10-3-1-2-4-14-10)20-13(19)16(12)15-5-7-18-8-6-15/h1-4,9H,5-8H2/b11-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTKTTVJOOPWDO-LUAWRHEFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1N2C(=O)C(=CC3=CC=CC=N3)SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1N2C(=O)/C(=C/C3=CC=CC=N3)/SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601333747 | |
Record name | (5Z)-3-morpholin-4-yl-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601333747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26666044 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
881817-81-8 | |
Record name | (5Z)-3-morpholin-4-yl-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601333747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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